GD2 Ganglioside

Descripción general

Descripción

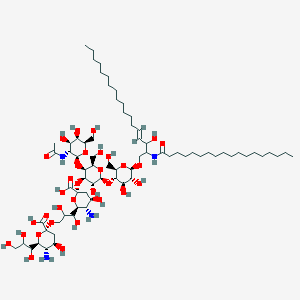

GD2 Ganglioside is a disialoganglioside expressed on tumors of neuroectodermal origin, including human neuroblastoma and melanoma, with highly restricted expression on normal tissues, principally to the cerebellum and peripheral nerves in humans . It is a glycosphingolipid that contains two sialic acid residues linked to an inner galactose unit .

Synthesis Analysis

The intracellular synthesis of GD2 occurs in the Golgi apparatus, which starts with the formation of ceramide (lipid domain), followed by the addition of monosaccharide links by means of glycosyltransferases – GM3 synthetase (ST3Gal V) and GD3 synthetase (ST8Sia I, GD3S) .Molecular Structure Analysis

Ganglioside GD2 is a carbohydrate-containing sphingolipid (glycosphingolipid) consisting of a ceramide (sphingosine linked by an amide group to a fatty acid) with two sialic acid residues attached via three monosaccharide links .Chemical Reactions Analysis

Anti-GD2 monoclonal antibodies (mAbs) effectively induce non-classical cell death that combines features of both apoptosis and necrosis in GD2-positive tumor cells . This cytotoxic effect is mediated exclusively by specific binding of anti-GD2 antibodies with ganglioside GD2 .Physical And Chemical Properties Analysis

GD2 ganglioside is a sialic acid-containing glycosphingolipid, whose structure is characterized by two distinct portions with different physicochemical properties. It is composed of a hydrophobic ceramide and a hydrophilic oligosaccharide containing one or more negatively charged sialic acids .Aplicaciones Científicas De Investigación

Cancer Immunotherapy

GD2 Ganglioside is a target for antibody-mediated therapy in various cancers, particularly neuroectodermal tumors and sarcomas. Its over-expression in these cancers makes it an ideal oncofetal marker for targeted treatment .

Stem Cell Identification

In breast cancer research, GD2 has been identified as a marker for cancer stem cells. These GD2-positive cells are capable of forming mammospheres and initiating tumors, which is crucial for understanding cancer progression and potential treatments .

Neural Tissue Maintenance

GD2 plays a well-established role in the maintenance and repair of neural tissue. This function is particularly important in the context of neural development and neurodegenerative diseases .

Malignant Property Analysis in Melanoma

Research has shown that GD2 enhances the malignant properties of melanoma cells. Studies have identified integrin β1 as a GD2-associating molecule on the cell membrane, which is significant for understanding melanoma progression .

Ganglioside Composition and Function

The diversity in ganglioside composition, including GD2, reflects differences in expression patterns and functions across various gangliosides. This has implications for understanding cellular processes in both normal and cancerous tissues .

Comparative Immunotherapy Approaches

GD2-targeting therapies are compared across different approaches to understand their efficacy and limitations. This comparative analysis is essential for optimizing immunotherapeutic strategies against GD2-expressing tumors .

Mecanismo De Acción

Target of Action

Ganglioside GD2, a carbohydrate-containing sphingolipid, is widely expressed in normal tissues . This makes it a well-suited target for cancer therapy . It is implicated in tumor development and malignant phenotypes through enhanced cell proliferation, motility, migration, adhesion, and invasion, depending on the tumor type .

Mode of Action

Anti-GD2 monoclonal antibodies target GD2-expressing tumor cells, leading to phagocytosis and destruction by means of antibody-dependent cell-mediated cytotoxicity . They also cause lysis by complement-dependent cytotoxicity, and apoptosis and necrosis through direct induction of cell death . These antibodies may also prevent homing and adhesion of circulating malignant cells to the extracellular matrix .

Biochemical Pathways

Gangliosides, including GD2, are produced through sequential steps of glycosylation and sialylation . Varying levels of GD2, physiologically expressed mainly in the central nervous system, affect the composition and formation of membrane microdomains involved in surface receptor signaling .

Pharmacokinetics

Successful treatment of gd2-expressing tumors with anti-gd2 monoclonal antibodies is hindered by pharmacologic factors such as insufficient antibody affinity to mediate antibody-dependent cell-mediated cytotoxicity, inadequate penetration of the antibody into the tumor microenvironment, and toxicity related to gd2 expression by normal tissues .

Result of Action

Overexpressed in cancer, GD2 has been shown to enhance cell survival and invasion . Furthermore, binding of antibodies leads to immune-independent cell death mechanisms . In addition, GD2 contributes to T-cell dysfunction and functions as an immune checkpoint .

Action Environment

Gangliosides, including GD2, are abundantly present in the tumor microenvironment (TME), as they are secreted by tumor cells in the form of micelles, monomers, and membrane vesicles . Their glycan profiles are frequently disturbed during cancer progression and can therefore be used as tumor biomarkers .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,4R,5S,6S)-2-[3-[(2S,3S,4R,6S)-6-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H134N4O32/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-52(89)78-43(44(84)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)40-101-69-61(95)60(94)63(50(38-81)104-69)106-70-62(96)67(64(51(39-82)105-70)107-68-55(77-42(3)83)59(93)58(92)49(37-80)103-68)110-74(72(99)100)35-46(86)54(76)66(109-74)57(91)48(88)41-102-73(71(97)98)34-45(85)53(75)65(108-73)56(90)47(87)36-79/h30,32,43-51,53-70,79-82,84-88,90-96H,4-29,31,33-41,75-76H2,1-3H3,(H,77,83)(H,78,89)(H,97,98)(H,99,100)/b32-30+/t43?,44?,45-,46-,47?,48?,49-,50-,51-,53+,54+,55-,56?,57?,58+,59-,60-,61-,62-,63-,64+,65+,66+,67-,68+,69-,70+,73-,74+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFILOTSTFMXQJC-QCFYAKGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(COC5(CC(C(C(O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@H]([C@@H]([C@H](O4)C(C(CO[C@@]5(C[C@H]([C@@H]([C@H](O5)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H134N4O32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70893901 | |

| Record name | GD2 Ganglioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1591.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GD2 Ganglioside | |

CAS RN |

65988-71-8 | |

| Record name | Ganglioside, GD2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065988718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GD2 Ganglioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the molecular formula and weight of GD2 ganglioside?

A1: The molecular formula of GD2 ganglioside is C70H123N3O29 and its molecular weight is 1546.88 g/mol.

Q2: What is the structural difference between GD2 and O-acetyl-GD2 ganglioside?

A2: O-acetyl-GD2 ganglioside is a derivative of GD2 ganglioside containing an acetyl group. This seemingly small modification results in distinct differences in tissue distribution and antibody binding. [, ]

Q3: Are there any spectroscopic data available for GD2 ganglioside?

A3: While spectroscopic data is not explicitly provided in the research papers, high-performance thin-layer chromatography (HPTLC) is commonly used for analyzing GD2 ganglioside and other gangliosides. [, ]

Q4: How do antibodies targeting GD2 ganglioside interact with their target?

A4: Anti-GD2 antibodies bind to the carbohydrate motif of GD2 ganglioside presented on the cell surface. This interaction is primarily driven by an extensive network of direct and water molecule-mediated hydrogen bonds. [, , ]

Q5: What are the downstream effects of anti-GD2 antibody binding?

A5: Antibody binding to GD2 ganglioside can lead to various downstream effects including:

- Antibody-dependent cellular cytotoxicity (ADCC): Antibodies engage immune cells, such as natural killer (NK) cells, to kill tumor cells. [, , ]

- Complement-dependent cytotoxicity (CDC): Antibodies activate the complement system, leading to the formation of membrane attack complexes that lyse tumor cells. [, , ]

- Direct cytotoxicity: Some anti-GD2 antibodies can induce apoptosis (programmed cell death) in tumor cells through mechanisms involving caspase activation and mitochondrial pathways. [, , ]

- Modulation of cell signaling: Anti-GD2 antibodies can affect intracellular signaling pathways, including those involving PI3K/Akt/mTOR, Aurora kinases, and focal adhesion kinase (FAK). [, , ]

Q6: What is the current clinical application of anti-GD2 ganglioside antibodies?

A6: Monoclonal antibodies targeting GD2 ganglioside are currently approved for treating high-risk neuroblastoma. [] Clinical trials are ongoing to assess their efficacy in other cancers, including melanoma and sarcoma. [, ]

Q7: What are the challenges associated with anti-GD2 antibody therapy?

A7: One challenge is the potential for dose-limiting toxicity due to GD2 ganglioside expression on normal cells, particularly in the peripheral nervous system. This can lead to pain and other side effects. [, , ] Another challenge is the development of resistance to anti-GD2 antibodies. [, ]

Q8: What are the strategies to overcome these challenges?

A8: Several strategies are being investigated:

- Developing antibodies specific to O-acetyl-GD2 ganglioside: These antibodies demonstrate potent anti-tumor activity without cross-reacting with GD2 on healthy peripheral nerve fibers, potentially reducing toxicity. [, ]

- Combining anti-GD2 antibodies with other therapies: This approach aims to enhance efficacy and overcome resistance. Examples include combining with chemotherapy, targeted therapies (e.g., aurora kinase inhibitors), cytokines (e.g., IL-2, GM-CSF), or immune checkpoint inhibitors. [, , ]

- Developing alternative immunotherapies targeting GD2 ganglioside: This includes CAR T-cell therapy, bispecific antibodies, and vaccines. [, , , ]

Q9: What is the role of peptide mimotopes in GD2 ganglioside research?

A9: Peptide mimotopes are short peptides that mimic the structure or function of GD2 ganglioside. They are being explored as potential vaccine candidates to elicit anti-tumor immune responses. [, ] Studies have shown that immunization with GD2 mimotopes can induce both humoral and cellular immune responses against GD2-expressing tumors. [, , ]

Q10: How does interferon-gamma affect GD2 ganglioside expression?

A10: Interferon-gamma has been shown to increase the surface expression of GD2 ganglioside on neuroblastoma cells, potentially enhancing their immunogenicity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid](/img/structure/B164391.png)

![[2-Hydroxy-2-(4-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B164394.png)

![2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide](/img/structure/B164409.png)